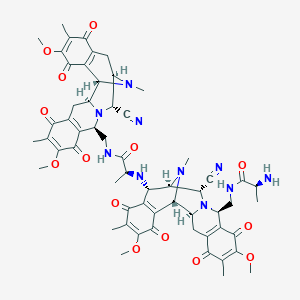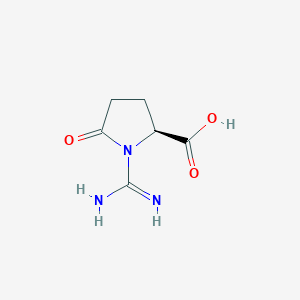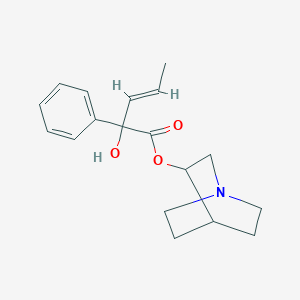
(4-Ethyl-3-methylheptyl) acetate
Vue d'ensemble
Description
(4-Ethyl-3-methylheptyl) acetate: is a chemical compound primarily used as a solvent in various industrial applications. It is a clear, colorless liquid with a mild odor and is known for its low toxicity and minimal environmental impact . This compound is part of the alkyl acetates family, which are esters formed from the reaction of acetic acid with alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, C9-11-branched alkyl esters, C10-rich involves the esterification of acetic acid with C9-11-branched alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C to facilitate the esterification process. The resulting ester is then purified through distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of acetic acid, C9-11-branched alkyl esters, C10-rich is carried out in large-scale reactors. The process involves continuous feeding of acetic acid and C9-11-branched alcohols into the reactor, along with the acid catalyst. The reaction mixture is maintained at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then separated and purified using distillation columns .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Ethyl-3-methylheptyl) acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and the corresponding alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The ester can undergo oxidation to form carboxylic acids and other oxidation products
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products:
Hydrolysis: Acetic acid and C9-11-branched alcohols.
Transesterification: New esters and alcohols.
Applications De Recherche Scientifique
Chemistry: (4-Ethyl-3-methylheptyl) acetate is used as a solvent in organic synthesis and chemical reactions. It is particularly useful in reactions requiring a non-polar solvent .
Biology: In biological research, this compound is used as a solvent for extracting and purifying biological molecules. It is also used in the preparation of samples for chromatographic analysis .
Medicine: In the pharmaceutical industry, acetic acid, C9-11-branched alkyl esters, C10-rich is used as a solvent for drug formulation and delivery. It is also used in the synthesis of pharmaceutical intermediates .
Industry: This compound is widely used as a solvent in the production of paints, coatings, and adhesives. It is also used as a diluent in the formulation of agricultural products and as a chemical feedstock in various industrial processes .
Mécanisme D'action
The mechanism of action of acetic acid, C9-11-branched alkyl esters, C10-rich primarily involves its role as a solvent. It dissolves various substances by interacting with their molecular structures, facilitating chemical reactions and processes. The compound’s branched alkyl chains provide a non-polar environment, making it suitable for dissolving non-polar substances .
Comparaison Avec Des Composés Similaires
- Acetic acid, C6-8-branched alkyl esters
- Acetic acid, C12-14-branched alkyl esters
- Acetic acid, C9-11-linear alkyl esters
Uniqueness: (4-Ethyl-3-methylheptyl) acetate is unique due to its specific branched alkyl chain structure, which provides distinct solubility and reactivity properties compared to its linear counterparts. The C10-rich composition enhances its effectiveness as a solvent in various applications .
Propriétés
IUPAC Name |
(4-ethyl-3-methylheptyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-5-7-12(6-2)10(3)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRWIFYVUIUXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [EPA ChAMP] | |
| Record name | Acetic acid, C9-11-branched alkyl esters, C10-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.1 [mmHg] | |
| Record name | Acetic acid, C9-11-branched alkyl esters, C10-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108419-34-7 | |
| Record name | Acetic acid, C9-11-branched alkyl esters, C10-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, C9-11-branched alkyl esters, C10-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium dichloride](/img/structure/B217267.png)

![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)









